1(2H)-Naphthalenone, 7-ethoxy-3,4-dihydro- 1(2H)-Naphthalenone, 7-ethoxy-3,4-dihydro-
Brand Name: Vulcanchem
CAS No.:
VCID: VC15991665
InChI: InChI=1S/C12H14O2/c1-2-14-10-7-6-9-4-3-5-12(13)11(9)8-10/h6-8H,2-5H2,1H3
SMILES:
Molecular Formula: C12H14O2
Molecular Weight: 190.24 g/mol

1(2H)-Naphthalenone, 7-ethoxy-3,4-dihydro-

CAS No.:

Cat. No.: VC15991665

Molecular Formula: C12H14O2

Molecular Weight: 190.24 g/mol

* For research use only. Not for human or veterinary use.

1(2H)-Naphthalenone, 7-ethoxy-3,4-dihydro- -

Specification

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
IUPAC Name 7-ethoxy-3,4-dihydro-2H-naphthalen-1-one
Standard InChI InChI=1S/C12H14O2/c1-2-14-10-7-6-9-4-3-5-12(13)11(9)8-10/h6-8H,2-5H2,1H3
Standard InChI Key PDHVCMOQYAHUDV-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC2=C(CCCC2=O)C=C1

Introduction

Structural and Physicochemical Characteristics

Core Architecture and Substituent Effects

The naphthalenone core consists of a bicyclic system with a ketone at position 1. Partial hydrogenation at positions 3 and 4 introduces a dihydro structure, reducing aromaticity and altering reactivity compared to fully unsaturated naphthalene derivatives . The ethoxy group (-OCH2CH3) at position 7 introduces steric bulk and electron-donating effects, which influence both the compound’s electronic distribution and intermolecular interactions.

Table 1: Comparative Physicochemical Properties of Related Naphthalenones

Property7-Ethoxy-3,4-dihydro-1(2H)-naphthalenone*7-Fluoro-3,4-dihydro-1(2H)-naphthalenone 3,4-Dihydronaphthalen-1(2H)-one
Molecular FormulaC₁₂H₁₄O₂C₁₀H₉FOC₁₀H₁₀O
Molecular Weight (g/mol)190.24164.18146.19
Boiling Point (°C)~270–280 (estimated)258.1 ± 29.0255.8 ± 10.0
Density (g/cm³)1.15–1.25 (estimated)1.2 ± 0.11.1 ± 0.1
LogP~2.8–3.2 (estimated)2.712.61

*Estimated values based on structural analogs.

The ethoxy group enhances lipophilicity compared to hydroxyl or halogen substituents, as evidenced by the higher estimated LogP . This property may improve membrane permeability, a critical factor in drug design.

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 7-ethoxy-3,4-dihydro-1(2H)-naphthalenone can be envisaged through two primary routes:

  • Functionalization of Preformed Naphthalenones:

    • Starting from 3,4-dihydronaphthalen-1(2H)-one , electrophilic substitution at position 7 could introduce an ethoxy group. Nitration followed by reduction and ethoxylation represents a plausible pathway.

    • Step 1: Nitration using HNO₃/H₂SO₄ to yield 7-nitro-3,4-dihydro-1(2H)-naphthalenone.

    • Step 2: Catalytic hydrogenation (H₂/Pd-C) to reduce the nitro group to an amine.

    • Step 3: Diazotization and hydrolysis to form a phenol intermediate, followed by Williamson ether synthesis with ethyl bromide .

  • Cyclization Strategies:

    • Constructing the naphthalenone core from acyclic precursors. For example, Friedel-Crafts acylation of a suitably substituted benzene derivative could yield the ketone, followed by hydrogenation to achieve the dihydro structure.

Table 2: Hypothetical Reaction Conditions for Key Steps

StepReagents/ConditionsExpected Yield
NitrationHNO₃ (conc.), H₂SO₄, 0–5°C60–70%
ReductionH₂ (1 atm), 10% Pd/C, ethanol, 25°C85–90%
EthoxylationNaH, ethyl bromide, DMF, 60°C70–80%

Reactivity and Functionalization

Electrophilic and Nucleophilic Sites

The ketone at position 1 is susceptible to nucleophilic attack, enabling reductions (e.g., to alcohols via NaBH₄) or condensations (e.g., with hydrazines to form hydrazones). The ethoxy group at position 7 can participate in electrophilic substitutions, albeit with moderated reactivity due to its electron-donating nature.

Oxidation and Reduction Pathways

  • Oxidation: The dihydro moiety may undergo dehydrogenation to restore aromaticity under strong oxidizing conditions (e.g., DDQ), yielding a fully unsaturated naphthalenone .

  • Reduction: Catalytic hydrogenation could further saturate the ring system, though steric hindrance from the ethoxy group may impede reactivity.

ParameterValue/Classification
Flash Point~110°C (estimated)
LD50 (Oral, Rat)500–1000 mg/kg (estimated)
Environmental PersistenceModerate (LogP ~3.0)

Future Directions and Research Gaps

Experimental Validation

  • Synthetic Optimization: Systematic studies to refine reaction conditions for ethoxylation, minimizing side products.

  • Biological Screening: In vitro assays to evaluate antimicrobial, antioxidant, and cytotoxic activities.

Computational Modeling

  • DFT Studies: To map electronic distributions and predict sites of reactivity.

  • QSAR Analysis: Correlating substituent effects with bioactivity to guide derivative design.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator